Onjisaponin Z

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

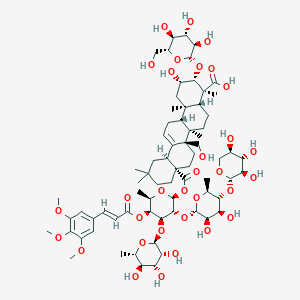

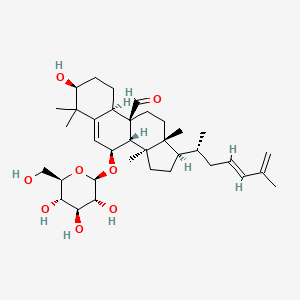

Onjisaponin Z is a natural product isolated from Radix Polygalae . It is one of the most important components of Radix Polygalae extracts .

Synthesis Analysis

The synthesis of Onjisaponin Z involves triterpenoid saponin biosynthesis. The MVA pathway plays a significant role in this process. The expression levels of squalene synthase (SQS), squalene monooxygenase (SQE), and beta-amyrin synthase (β-AS) are highly correlated with the peak area intensity of triterpenoid saponins .Physical And Chemical Properties Analysis

Onjisaponin Z has a molecular weight of 1471.58 g/mol . It appears as a solid and is soluble in DMSO .Applications De Recherche Scientifique

Neuroprotection and Autophagy Enhancement

Onjisaponin Z: , derived from Radix Polygalae, has garnered attention for its neuroprotective properties. Research indicates that it enhances autophagy, a cellular process crucial for maintaining protein homeostasis and clearing aggregate-prone or mutant proteins. Specifically:

- Mutant Protein Clearance : It accelerates the removal of mutant huntingtin (associated with Huntington’s disease) and A53T α-synuclein (linked to Parkinson’s disease) in PC-12 cells . These findings highlight its potential in mitigating neurodegenerative disorders.

Anticancer Effects

Saponins, including onjisaponin Z, exhibit promising anticancer properties. Here’s how:

- Inflammation and Angiogenesis Suppression : Onjisaponin Z may ameliorate inflammation and inhibit angiogenesis, crucial processes in cancer progression .

Skin Health and Wound Healing

Wu, A.-G., Wong, V. K.-W., Xu, S.-W., Chan, W.-K., Ng, C.-I., Liu, L., & Law, B. Y.-K. (2013). Onjisaponin B Derived from Radix Polygalae Enhances Autophagy and Accelerates the Degradation of Mutant α-Synuclein and Huntingtin in PC-12 Cells. International Journal of Molecular Sciences, 14(11), 22618–22641. DOI: 10.3390/ijms141122618

Khan, M. I., Karima, G., Khan, M. Z., Shin, J. H., & Kim, J. D. (2022). Therapeutic Effects of Saponins for the Prevention and Treatment of Cancer by Ameliorating Inflammation and Angiogenesis and Inducing Antioxidant and Apoptotic Effects in Human Cells. International Journal of Molecular Sciences, 23(18), 10665. DOI: 10.3390/ijms231810665

Safety and Hazards

Mécanisme D'action

Target of Action

Onjisaponin Z is a natural product isolated from Radix Polygalae It’s known that saponins, the group of compounds to which onjisaponin z belongs, have a wide range of targets due to their complex structures .

Mode of Action

Onjisaponin Z has been identified as an autophagy enhancer . Autophagy is a cellular process that involves the degradation of dysfunctional cellular components through the autophagy-lysosomal pathway . Onjisaponin Z enhances this process, leading to the clearance of mutant proteins associated with neurodegenerative diseases . It’s suggested that Onjisaponin Z induces autophagy via the AMPK-mTOR signaling pathway .

Biochemical Pathways

Onjisaponin Z affects the dopamine metabolic pathway . Treatment with Onjisaponin B, a component of Onjisaponin Z, has been shown to increase dopamine content and decrease its metabolite content in the culture media . This suggests that Onjisaponin Z may have a role in modulating neurotransmitter levels, potentially impacting mood and cognitive function.

Pharmacokinetics

One study suggests that high doses of onjisaponin b, a component of onjisaponin z, can induce gastrointestinal congestion and swelling in mice . This could potentially impact the absorption and distribution of the compound, affecting its bioavailability.

Result of Action

The enhanced autophagy induced by Onjisaponin Z leads to the clearance of mutant huntingtin and A53T α-synuclein, proteins associated with Huntington’s disease and Parkinson’s disease, respectively . This suggests that Onjisaponin Z may have neuroprotective effects. Additionally, Onjisaponin Z has been shown to increase dopamine content in cells, which could have implications for mood and cognitive function .

Action Environment

The action of Onjisaponin Z can be influenced by environmental factors. For instance, the compound should be kept away from drains or water courses to prevent environmental contamination . Additionally, the compound’s stability and efficacy could potentially be affected by factors such as temperature and light exposure .

Propriétés

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H106O32/c1-29-43(77)46(80)50(84)60(94-29)100-56-54(98-42(76)15-12-32-22-37(90-9)55(92-11)38(23-32)91-10)31(3)96-63(57(56)101-61-52(86)48(82)53(30(2)95-61)99-59-49(83)44(78)36(75)27-93-59)103-65(89)70-19-18-66(4,5)24-34(70)33-13-14-40-67(6)25-35(74)58(102-62-51(85)47(81)45(79)39(26-72)97-62)69(8,64(87)88)41(67)16-17-68(40,7)71(33,28-73)21-20-70/h12-13,15,22-23,29-31,34-36,39-41,43-54,56-63,72-75,77-86H,14,16-21,24-28H2,1-11H3,(H,87,88)/b15-12+/t29-,30-,31+,34-,35-,36+,39+,40+,41+,43-,44-,45+,46+,47-,48-,49+,50+,51+,52+,53-,54-,56-,57+,58-,59-,60-,61-,62-,63-,67+,68+,69-,70-,71-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKDCAIDWFPAGZ-ZZVFPCDUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)O)O)O)O)O)OC(=O)C56CCC(CC5C7=CCC8C(C7(CC6)CO)(CCC9C8(CC(C(C9(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O)OC(=O)[C@@]56CC[C@@]7(C(=CC[C@H]8[C@]7(CC[C@@H]9[C@@]8(C[C@@H]([C@@H]([C@@]9(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]5CC(CC6)(C)C)CO)C)OC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H106O32 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Onjisaponin Z | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

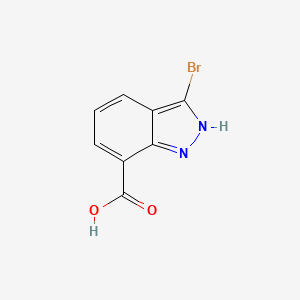

![3-Bromo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B3026657.png)

![5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3026662.png)